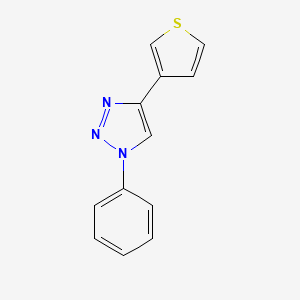
Glycerol carbonate mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycerol carbonate mesylate is a chemical compound derived from glycerol carbonate, which is a versatile and biodegradable compound
准备方法
Synthetic Routes and Reaction Conditions
Glycerol carbonate mesylate can be synthesized through various methods. One common method involves the reaction of glycerol carbonate with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
Glycerol carbonate mesylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the mesylate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form glycerol carbonate and methanesulfonic acid.
Transesterification: It can participate in transesterification reactions with alcohols to form different esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted glycerol carbonate derivatives can be formed.
Hydrolysis Products: Hydrolysis yields glycerol carbonate and methanesulfonic acid.
Transesterification Products: Transesterification with alcohols produces different esters of glycerol carbonate.
科学研究应用
Glycerol carbonate mesylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted glycerol carbonate derivatives.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in various industrial applications.
作用机制
The mechanism of action of glycerol carbonate mesylate involves its ability to undergo nucleophilic substitution reactions. The mesylate group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.
相似化合物的比较
Similar Compounds
Glycerol Carbonate: A precursor to glycerol carbonate mesylate, known for its versatility and biodegradability.
Methanesulfonyl Chloride: Used in the synthesis of this compound, known for its reactivity and use in organic synthesis.
Dimethyl Carbonate: Another carbonate compound used in similar applications, known for its low toxicity and environmental friendliness.
Uniqueness
This compound is unique due to its combination of the glycerol carbonate backbone with the mesylate group. This combination imparts unique chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.
属性
分子式 |
C5H8O6S |
|---|---|
分子量 |
196.18 g/mol |
IUPAC 名称 |
(2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3 |
InChI 键 |
MYTOZGCDKPCNRB-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)







![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)





